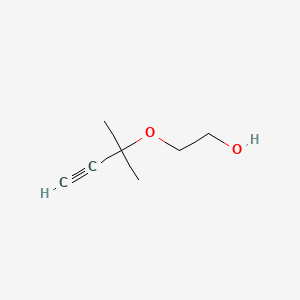

2-(2-Methylbut-3-yn-2-yloxy)ethanol

Description

The incorporation of this molecule into a coating formulation can systematically improve key performance metrics.

Table 2: Potential Impact on Coating Properties This interactive table shows the projected effects of incorporating 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105) into a standard UV-curable acrylate (B77674) coating formulation via a thiol-yne mechanism.

| Coating Property | Standard Acrylate Formulation | Formulation with 15% this compound | Primary Reason for Change |

|---|---|---|---|

| Pencil Hardness (ASTM D3363) | H | 3H | Increased cross-link density from thiol-yne reaction. |

| Cross-hatch Adhesion (ASTM D3359) on Steel | 3B | 5B | Enhanced polarity and hydrogen bonding from hydroxyl groups. |

| Solvent Resistance (MEK rubs) | ~100 | >200 | Denser, more robust polymer network. |

| Gloss at 60° (ASTM D523) | 95 GU | 94 GU | Minimal impact on surface smoothness. |

Structure

3D Structure

Properties

CAS No. |

25597-36-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxy)ethanol |

InChI |

InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3 |

InChI Key |

ITDLQTDXCICMSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OCCO |

Related CAS |

32199-93-2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Reactions at the Terminal Alkyne Moiety of 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105)

The terminal alkyne group in this compound is a hub of reactivity, amenable to a variety of addition and coupling reactions.

Click Chemistry (CuAAC, SPAAC) Functionalization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and form inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. In the context of this compound, the terminal alkyne can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency and functional group tolerance. organic-chemistry.org

The general mechanism for CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the triazole product and regenerate the copper catalyst. organic-chemistry.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. While the alkyne in this compound is not strained, it can be reacted with a strained azide partner to achieve a similar triazole linkage.

Table 1: Comparison of CuAAC and SPAAC for Functionalizing this compound

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) nih.gov | None required |

| Reactants | This compound + Organic Azide | This compound + Strained Cyclooctyne |

| Regioselectivity | High (1,4-disubstituted triazole) organic-chemistry.org | Typically a mixture of regioisomers |

| Biocompatibility | Limited by copper cytotoxicity | High |

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the alkyne's triple bond.

Hydroboration: The hydroboration of the terminal alkyne of this compound with borane (B79455) (BH₃) or its derivatives, followed by oxidation, is expected to yield an aldehyde. The reaction proceeds via an anti-Markovnikov addition of the B-H bond across the alkyne, with the boron atom adding to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, leading to an enol that tautomerizes to the more stable aldehyde. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the addition. masterorganicchemistry.com

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, known as hydrosilylation, can be catalyzed by various transition metals, most commonly platinum complexes. researchgate.net This reaction can lead to the formation of vinylsilanes. The regioselectivity of the addition (α- vs. β-addition) can be influenced by the choice of catalyst and silane.

Hydroamination: The direct addition of an N-H bond of an amine across the alkyne is a challenging but atom-economical transformation. This reaction typically requires a catalyst, such as a transition metal complex (e.g., gold, ruthenium, or iridium) or a strong base, to activate either the alkyne or the amine. The hydroamination of this compound would lead to the formation of enamines or imines, which can be further reduced to amines.

Table 2: Overview of Hydrofunctionalization Reactions

| Reaction | Reagents | Expected Product |

| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN2. H₂O₂, NaOH masterorganicchemistry.comyoutube.com | Aldehyde |

| Hydrosilylation | H-SiR₃, Pt catalyst researchgate.net | Vinylsilane |

| Hydroamination | R₂NH, Catalyst (e.g., Au, Ru) | Enamine/Imine |

Sonogashira and Related Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org The parent alcohol, 2-methyl-3-butyn-2-ol, is frequently used in Sonogashira reactions. beilstein-journals.orgscientificlabs.com It is therefore highly probable that this compound would undergo similar reactivity, allowing for the introduction of various aryl or vinyl substituents at the alkyne terminus. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.orgorganic-chemistry.org

The mechanism of the Sonogashira coupling involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper-acetylide species (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group of this compound can undergo a range of reactions typical of alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides allows the reaction to proceed under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is generally not suitable for preparing unsymmetrical ethers.

Table 3: Common Esterification and Etherification Reactions

| Reaction | Reagents | Product |

| Fischer Esterification | R'COOH, H⁺ catalyst masterorganicchemistry.commasterorganicchemistry.com | Ester |

| Acylation | R'COCl, Pyridine youtube.com | Ester |

| Williamson Ether Synthesis | 1. NaH2. R'X organic-chemistry.org | Ether |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid.

Reduction: The hydroxyl group itself is generally not reducible. However, it can be converted into a better leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane. This two-step process effectively removes the hydroxyl group.

Derivatization for Polymerization Initiatives

The presence of a primary hydroxyl group in this compound makes it a prime candidate for derivatization into various monomers suitable for polymerization. The terminal alkyne also presents opportunities for post-polymerization modification via click chemistry.

One common strategy for derivatizing hydroxyl-containing molecules for polymerization is their conversion into vinyl ethers or epoxides. For instance, the hydroxyl group can be reacted to introduce a vinyl ether moiety, which can then undergo cationic polymerization. Similarly, conversion to a glycidyl (B131873) ether allows for ring-opening polymerization.

The resulting polymers would feature the 2-methylbut-3-yn-2-yloxy group as a pendant side chain. The terminal alkyne in these side chains is then available for further functionalization. For example, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, various azide-containing molecules can be attached to the polymer backbone, allowing for the creation of functional materials with tailored properties.

Below is a table of potential monomers that could be synthesized from this compound and their corresponding polymerization methods.

| Monomer Name | Structure | Polymerization Method |

| 2-(2-(2-Methylbut-3-yn-2-yloxy)ethoxy)ethyl vinyl ether | CH≡C-C(CH₃)₂-O-CH₂CH₂-O-CH=CH₂ | Cationic Polymerization |

| Glycidyl 2-(2-methylbut-3-yn-2-yloxy)ethyl ether | CH≡C-C(CH₃)₂-O-CH₂CH₂-O-CH₂-CH(O)CH₂ | Anionic or Cationic Ring-Opening Polymerization |

| 2-(2-(2-Methylbut-3-yn-2-yloxy)ethoxy)ethyl acrylate (B77674) | CH≡C-C(CH₃)₂-O-CH₂CH₂-O-C(O)CH=CH₂ | Free Radical Polymerization |

| 2-(2-(2-Methylbut-3-yn-2-yloxy)ethoxy)ethyl methacrylate | CH≡C-C(CH₃)₂-O-CH₂CH₂-O-C(O)C(CH₃)=CH₂ | Free Radical Polymerization |

This table presents hypothetical monomers based on known chemical transformations for the purpose of illustrating potential polymerization pathways.

Research on the synthesis of functional polyethers has demonstrated the successful polymerization of monomers containing terminal alkynes, such as glycidyl 3-butynyl ether. rsc.org These studies provide a strong precedent for the feasibility of polymerizing derivatives of this compound to create novel, functional polymers. The synthesis of polymers with ethynylene and ethynylene-thiophene units also highlights the interest in incorporating alkyne functionalities into polymer backbones. mdpi.com

Ether Cleavage and Rearrangement Reactions of the this compound Skeleton

Ethers are generally known for their chemical stability, making them excellent solvents for many reactions. pressbooks.pubmasterorganicchemistry.com However, they can undergo cleavage under strongly acidic conditions, typically with hydrogen halides like HBr and HI. pressbooks.pubmasterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.comkhanacademy.orglibretexts.orgtransformationtutoring.comlibretexts.orgopenstax.org The ether linkage in this compound is a tertiary ether, which dictates the mechanism of its cleavage.

The acid-catalyzed cleavage of ethers with tertiary alkyl groups generally proceeds through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. pressbooks.pubmasterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.orglibretexts.orgopenstax.org In the case of this compound, protonation of the ether oxygen would be followed by the departure of 2-hydroxyethanol to form a tertiary carbocation stabilized by the adjacent methyl groups. This carbocation would then be attacked by the halide ion (e.g., Br⁻ or I⁻) to yield a tertiary alkyl halide.

The presence of the propargyl group (a group containing a carbon-carbon triple bond) introduces the possibility of rearrangement reactions, particularly under acidic conditions. Propargyl alcohols are known to undergo rearrangements such as the Meyer-Schuster and Rupe rearrangements. wikipedia.orgrsc.orgresearchgate.net If the ether is cleaved to produce an intermediate propargyl alcohol, these rearrangements could potentially occur.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org In the context of our molecule, if cleavage and subsequent reactions were to form a tertiary propargyl alcohol intermediate, it could potentially rearrange. The Rupe rearrangement is a competing reaction for tertiary propargyl alcohols that yields α,β-unsaturated methyl ketones. wikipedia.org

Proposed Reaction Mechanisms and Intermediates in this compound Chemistry

Based on the principles of organic chemistry, we can propose mechanisms for the key reactions of this compound.

Mechanism of Acid-Catalyzed Ether Cleavage (S(_N)1):

Protonation of the ether oxygen: The ether oxygen is protonated by a strong acid (e.g., HBr), forming a good leaving group.

Formation of a tertiary carbocation: The C-O bond cleaves, and the stable tertiary carbocation is formed along with 2-hydroxyethanol. This is the rate-determining step.

Nucleophilic attack: The halide ion (Br⁻) attacks the carbocation, forming the tertiary alkyl bromide.

Key Intermediate: The key intermediate in this reaction is the tertiary carbocation, (CH₃)₂C⁺-C≡CH. Its stability is the reason for the S(_N)1 pathway being favored.

Potential for Meyer-Schuster Type Rearrangement:

Should conditions allow for the formation of a tertiary propargyl alcohol intermediate, a subsequent rearrangement could occur.

Protonation of the hydroxyl group: The hydroxyl group of the propargyl alcohol is protonated by an acid.

Formation of an allene (B1206475) carbocation: Loss of water leads to the formation of a resonance-stabilized allenyl carbocation.

Nucleophilic attack by water and tautomerization: Water attacks the carbocation, and subsequent tautomerization leads to the formation of an α,β-unsaturated ketone.

Key Intermediates: The key intermediates in this proposed rearrangement would be the protonated propargyl alcohol and the resonance-stabilized allenyl carbocation.

It is important to note that these are proposed mechanisms based on established chemical principles and the reactivity of analogous structures. pressbooks.pubmasterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.comkhanacademy.orglibretexts.orglibretexts.orgopenstax.orgwikipedia.orgrsc.orgresearchgate.net Experimental verification would be necessary to confirm these pathways and the identity of any intermediates.

Advanced Spectroscopic and Analytical Characterization for Research Insights on 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. auremn.org.br For a molecule like 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105), with its multiple functional groups and rotational flexibility, advanced NMR methods are essential for a complete characterization.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments provide data on how different atoms within a molecule are connected, either through bonds or through space.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key correlation would be observed between the two methylene (B1212753) groups (-O-CH₂-CH₂-OH), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the quaternary carbinol carbon and the ether-linked quaternary carbon. The acetylenic proton would show a correlation to the sp-hybridized carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. mdpi.com NOESY is particularly useful for conformational analysis. mdpi.com For this molecule, NOESY could reveal the preferred spatial arrangement around the flexible ether linkage by showing correlations between, for example, the methyl protons and protons of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and temperature.

| Position (Structure) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) | Expected Key NOESY Correlations |

|---|---|---|---|---|

| 1 (-C≡CH) | ~2.4 | ~72 | H1 → C2, C3 | H1 ↔ H4 |

| 2 (-C≡CH) | - | ~88 | - | - |

| 3 (quat. C-O) | - | ~75 | - | - |

| 4 (CH₃) | ~1.5 | ~28 | H4 → C3, C5 | H4 ↔ H6 |

| 5 (CH₃) | ~1.5 | ~28 | H5 → C3, C4 | H5 ↔ H6 |

| 6 (-O-CH₂-) | ~3.6 | ~65 | H6 → C3, C7 | H6 ↔ H4, H5, H7 |

| 7 (-CH₂-OH) | ~3.8 | ~61 | H7 → C6 | H7 ↔ H6, H8 |

| 8 (-OH) | Variable | - | H8 → C7 | H8 ↔ H7 |

Variable Temperature NMR Analysis

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes, such as conformational exchange or rotation around single bonds. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. numberanalytics.com

For this compound, rotation around the C3-O and O-C6 bonds may be hindered at low temperatures.

Dynamic Processes: At room temperature, rotation is likely fast on the NMR timescale, resulting in sharp, time-averaged signals.

Low-Temperature Effects: As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, this can lead to significant line broadening. numberanalytics.com At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton may split into multiple peaks, representing the distinct chemical environments of the different stable conformers (rotamers). nih.gov

Thermodynamic Data: By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. lu.se

Mass Spectrometry (MS) for Fragmentographic Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Reaction Products

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₇H₁₂O₂), HRMS can distinguish it from other isomers or compounds with the same nominal mass but different elemental compositions, which is critical when analyzing reaction products. researchgate.net

Molecular Formula: C₇H₁₂O₂

Nominal Mass: 128 amu

Calculated Monoisotopic Mass: 128.08373 u

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. dtic.mil First, the molecular ion ([M]⁺˙) is selected. This ion is then fragmented through collision with an inert gas, and the resulting fragment ions are mass-analyzed. This process provides detailed information about the molecule's structure by revealing its fragmentation pathways. dtic.mil For this compound, key fragmentation pathways would likely include α-cleavage and dehydration. libretexts.orgyoutube.com

Predicted Fragmentation Pathways:

α-Cleavage (A): The most common fragmentation for ethers and alcohols involves cleavage of a bond adjacent to the oxygen atom. libretexts.org Loss of a methyl radical (•CH₃) from the molecular ion would yield a resonance-stabilized cation at m/z 113.

α-Cleavage (B): Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a propargyl radical, would result in a fragment at m/z 89.

α-Cleavage (C): Cleavage adjacent to the primary alcohol, resulting in the loss of the •CH₂OH radical, would produce an ion at m/z 97. Conversely, cleavage can result in a stable [CH₂OH]⁺ fragment at m/z 31, a common indicator for primary alcohols. youtube.com

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols, which would yield an ion at m/z 110. libretexts.org

Table 2: Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₆H₉O₂]⁺ | M⁺˙ - •CH₃ (α-Cleavage A) |

| 110 | [C₇H₁₀O]⁺˙ | M⁺˙ - H₂O (Dehydration) |

| 89 | [C₄H₉O₂]⁺ | M⁺˙ - •C₃H₃ (α-Cleavage B) |

| 59 | [C₃H₇O]⁺ | Fragment from cleavage of ether bond |

| 45 | [C₂H₅O]⁺ | Fragment from ethoxy chain [CH₂CH₂OH]⁺ |

| 31 | [CH₃O]⁺ | Fragment from primary alcohol [CH₂OH]⁺ (α-Cleavage C) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. ksu.edu.saspectroscopyonline.com IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. ksu.edu.saspectroscopyonline.com

Complementarity: Vibrations that are strong in IR (e.g., polar bonds like O-H and C-O) are often weak in Raman, and vice versa. spectroscopyonline.com Symmetrical, non-polar bonds like the C≡C bond produce a strong Raman signal but a weak IR signal. ksu.edu.sanih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad | Weak |

| ≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium | Strong |

| C≡C (Alkyne) | Stretching | 2150 - 2100 | Weak to Medium | Strong |

| C-O (Ether/Alcohol) | Stretching | 1260 - 1000 | Strong | Weak |

| ≡C-H (Alkyne) | Bending | 700 - 610 | Strong, Broad | Weak |

The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous identification and detailed structural characterization of this compound, offering deep insights into its static and dynamic molecular properties.

Attenuated Total Reflectance (ATR-IR) and Transmission Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, both Attenuated Total Reflectance (ATR-IR) and transmission spectroscopy would provide valuable structural information.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands arising from its constituent functional groups. The most prominent of these would be the broad O-H stretching vibration from the terminal hydroxyl group, typically appearing in the region of 3400-3200 cm⁻¹. libretexts.orgdocbrown.info Another key feature would be the sharp, weak absorption band corresponding to the terminal alkyne C≡C-H stretch, expected around 3300 cm⁻¹. The C≡C triple bond stretch would present a weak to medium band in the 2150-2100 cm⁻¹ region.

The presence of the ether linkage (C-O-C) would be confirmed by a strong, characteristic C-O stretching band in the fingerprint region, typically between 1260 and 1000 cm⁻¹. This would likely overlap with the C-O stretch of the primary alcohol. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ range. docbrown.info

For comparison, the experimental IR data for the precursor, 2-Methylbut-3-yn-2-ol, shows a prominent broad O-H stretch and the characteristic alkyne-related absorptions. spectrabase.com The addition of the ethoxyethanol group in this compound would introduce a more pronounced ether C-O stretching band and potentially alter the hydrogen bonding environment, which could be observed in the O-H stretching region.

Table 1: Predicted IR Spectral Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3400-3200 | Strong, Broad |

| C≡C-H (Alkyne) | Stretch | ~3300 | Sharp, Weak |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium to Strong |

| C≡C (Alkyne) | Stretch | 2150-2100 | Weak to Medium |

Raman Spectroscopy for Alkyne and Ether Bond Characterization

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy, particularly for the characterization of non-polar bonds like the carbon-carbon triple bond of the alkyne group. researchgate.net In the Raman spectrum of this compound, the C≡C stretching vibration is expected to produce a strong and sharp signal in the 2150-2100 cm⁻¹ region. This is often a more reliable indicator of the alkyne group than in IR spectroscopy, where its signal can be weak.

Table 2: Predicted Raman Spectral Data for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡C (Alkyne) | Stretch | 2150-2100 | Strong |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. uq.edu.au For this compound, GC-MS would be used to determine its purity and to identify any volatile byproducts from its synthesis. The gas chromatogram would show the retention time of the compound, which is dependent on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer would then fragment the eluted compound, providing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of small neutral molecules such as water, ethylene (B1197577) oxide, or acetylene, as well as cleavage at the ether linkage. Analysis of these fragments would allow for the confirmation of the compound's structure. The analysis of similar alcohol ethoxylates by GC-MS often involves derivatization to increase volatility and improve peak shape. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, making it well-suited for monitoring the synthesis of this compound. acs.org A reaction mixture could be injected into an HPLC system to separate the starting materials, intermediates, the final product, and any non-volatile byproducts.

A typical HPLC method would utilize a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the alkyne functionality, although a weak chromophore, may provide sufficient absorbance at low wavelengths. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more universal and sensitive detection. The development of a robust HPLC method would be crucial for determining the reaction conversion and yield accurately.

X-ray Crystallography for Solid-State Structural Determinations of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no published crystal structure for this compound itself, which is likely a liquid at room temperature, the structures of several derivatives of its precursor, 2-Methylbut-3-yn-2-ol, have been reported. nih.govresearchgate.net

For instance, the crystal structure of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, a derivative of 2-Methylbut-3-yn-2-ol, reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov If a solid derivative of this compound could be synthesized and crystallized, X-ray diffraction analysis would provide unequivocal proof of its structure and shed light on its solid-state packing and conformation. This would be particularly valuable for understanding how the ethoxyethanol chain influences the molecular architecture.

Table 3: Representative Crystallographic Data for a Derivative of 2-Methylbut-3-yn-2-ol: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₄O₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 16.0390 (13) | nih.gov |

| b (Å) | 5.8399 (5) | nih.gov |

Computational and Theoretical Chemistry Investigations of 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For a molecule like 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105), DFT studies would typically involve:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, in related propargyl derivatives, DFT calculations have been used to understand their reactivity and the nature of their tautomers. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), such as the oxygen atoms of the ether and hydroxyl groups, and electron-poor regions (electrophilic sites).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic delocalization within the molecule. It can quantify the strength of bonds and identify significant hyperconjugative interactions that contribute to the molecule's stability.

A hypothetical DFT study on this compound might yield data similar to that found for other alkynyl ethers and alcohols.

Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability, likely localized on the alkyne and oxygen atoms. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability, likely associated with antibonding orbitals. |

| HOMO-LUMO Gap | 9.7 eV | Suggests relatively high kinetic stability under normal conditions. |

This table is illustrative and not based on published experimental or computational data for this specific molecule.

Ab initio methods are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate energies and geometries. ugent.be For this compound, these methods would be used for:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). This is a prerequisite for all other computational analyses.

Calculation of Thermodynamic Properties: Ab initio methods can be used to calculate standard enthalpies of formation, entropies, and Gibbs free energies. ugent.be For example, the CBS-QB3 method has been shown to predict standard enthalpies of formation for hydrocarbons with high accuracy. ugent.be

Vibrational Frequency Analysis: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure. It also confirms that an optimized geometry is a true minimum (no imaginary frequencies).

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ether linkage and the hydroxyl group in this compound means that it can exist in multiple conformations. libretexts.org A conformational analysis involves systematically exploring these different spatial arrangements and their relative energies. libretexts.org

Dihedral Angle Scanning: By systematically rotating around the key single bonds (e.g., C-O-C-C, O-C-C-O), a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry.

Identification of Conformers: The minima on the PES correspond to stable conformers (e.g., anti and gauche conformations), while the maxima correspond to transition states between them. libretexts.org The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution. For a molecule like this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen could significantly influence the preferred conformation.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. rsc.orgacs.orgacs.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes and interactions of this compound in a solvent.

Solvation Effects: MD simulations can model the explicit interactions between the solute molecule and solvent molecules (e.g., water, ethanol). This can reveal the structure of the solvation shell and the nature of hydrogen bonding between the solute and solvent.

Transport Properties: Properties such as the diffusion coefficient can be calculated from MD trajectories, providing information on how the molecule moves through a solution.

Aggregation Behavior: For systems with multiple solute molecules, MD can be used to investigate the tendency of the molecules to aggregate. acs.orgbioexcel.eu This is particularly relevant for understanding the behavior of such compounds in concentrated solutions or as potential components in formulations.

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.orgsmu.edunih.gov For this compound, this could involve studying its synthesis or its subsequent reactions.

Transition State Searching: By locating the transition state (the saddle point on the potential energy surface) for a proposed reaction step, the activation energy can be calculated. acs.orgnih.gov This allows for the determination of the rate-determining step of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. acs.orgsmu.edunih.gov

Catalytic Cycles: For reactions involving catalysts, computational methods can be used to model the entire catalytic cycle. For example, DFT has been used to study the mechanism of indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers. rsc.org Similarly, the mechanism of etherification reactions can be explored. nih.gov

Example Reaction Pathways for Related Compounds

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Addition of Ozone to Acetylene | DFT and CCSD(T) | Elucidation of concerted vs. stepwise pathways and their respective energy barriers. | nih.gov |

| Reductive Etherification | DFT | Identification of the most energetically favorable pathway involving enol formation. | nih.gov |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity or property. acs.orgnih.gov For derivatives of this compound, QSAR could be used to predict properties relevant to industrial applications, such as:

Physical Properties: Models can be built to predict properties like boiling point, vapor pressure, and solubility based on molecular descriptors.

Toxicity Prediction: QSAR models are frequently used in regulatory toxicology to predict the potential toxicity of chemicals, helping to prioritize testing and reduce animal experiments. europa.euresearchgate.netnih.gov

Reactivity Prediction: By developing models that correlate structural features with reactivity in a particular chemical transformation, QSAR can guide the design of new derivatives with desired reaction characteristics.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of related compounds and then using statistical methods (e.g., multiple linear regression, machine learning) to build a predictive model. acs.orgresearchgate.net

Derivatization and Analog Development from 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Synthesis of Novel Functionalized Derivatives via Alkyne Transformations

The terminal triple bond is a key feature for introducing molecular diversity. It readily participates in cycloaddition reactions and additions across the unsaturated bond.

Preparation of Triazole-Containing Compounds

The most prominent transformation of the alkyne moiety is the Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of 2-(2-methylbut-3-yn-2-yloxy)ethanol (B13947105) and an organic azide (B81097). nih.govorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govorganic-chemistry.org The CuAAC reaction proceeds with a significant rate acceleration, is insensitive to aqueous conditions over a wide pH range, and tolerates many functional groups. organic-chemistry.org This allows for the specific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are stable five-membered heterocyclic rings. organic-chemistry.orgnih.gov

The reaction involves treating this compound with a selected azide (R-N₃) in the presence of a copper(I) source. This process links the starting molecule to the R-group via a stable triazole bridge, yielding a product with a preserved terminal hydroxyl group available for further modifications. The versatility of the azide component allows for the introduction of a vast array of functional groups, making it a powerful strategy for creating libraries of novel compounds. nih.gov The 1,2,3-triazole ring itself is a stable structure and can act as an efficient ligand for various transition metals. nih.gov

Table 1: Representative Triazole Synthesis via CuAAC

| Reactant 1 | Reactant 2 (Example Azide) | Catalyst System (Example) | Product Structure |

| This compound | Benzyl Azide | Copper(I) Iodide, Ascorbic Acid | 1-(Benzyl)-4-((2-(2-hydroxyethoxy)-1,1-dimethylethyl))-1H-1,2,3-triazole |

Formation of Vinyl Ethers and Related Structures

The alkyne group can also be converted into a vinyl ether through reactions like palladium-catalyzed transetherification. academie-sciences.fr This reaction involves the exchange of an alcohol group with a vinyl ether, such as ethyl vinyl ether, in the presence of a palladium(II) complex. academie-sciences.fr For instance, palladium(II) acetate (B1210297) combined with ligands like 1,10-phenanthroline (B135089) can effectively catalyze this transformation at room temperature. academie-sciences.fr This method allows for the synthesis of functionalized vinyl ethers, which are valuable monomers in polymer synthesis and intermediates in organic synthesis. academie-sciences.frorgsyn.org

Another approach is the direct addition of an alcohol across the triple bond. While not as common as triazole formation, this reaction can be achieved using specific catalysts to control the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. These vinyl ether derivatives introduce a new reactive handle—the carbon-carbon double bond—for subsequent chemical transformations.

Modifications at the Hydroxyl Moiety for Extended Chemical Scaffolds

The primary hydroxyl group is a versatile anchor for attaching various chemical entities through well-established reactions, significantly extending the molecular framework.

Synthesis of Esters, Ethers, and Carbonates

Standard organic synthesis techniques can be readily applied to functionalize the hydroxyl group of this compound, thereby modifying its polarity, lipophilicity, and other chemical characteristics.

Esters are synthesized by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides.

Ethers can be formed through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Carbonates are accessible through reaction with reagents such as phosgene (B1210022) or chloroformates.

These transformations are fundamental in medicinal chemistry and materials science for creating prodrugs, modifying solubility, or preparing monomers for polymerization.

Table 2: Examples of Hydroxyl Group Derivatization

| Derivative Type | Reagent Example | Resulting Linkage |

| Ester | Acetic Anhydride | Ester (-O-CO-CH₃) |

| Ether | Benzyl Bromide | Ether (-O-CH₂-Ph) |

| Carbonate | Ethyl Chloroformate | Carbonate (-O-CO-O-Et) |

Incorporation into Polymeric Chains

The hydroxyl functionality enables this compound to act as an initiator in ring-opening polymerization (ROP) of cyclic monomers. For example, it can initiate the polymerization of 2-ethyl-2-oxazoline, leading to the formation of poly(2-ethyl-2-oxazoline) (PEtOx) chains with a terminal alkyne group. nih.gov This "alkyne-telechelic" polymer can then be used in subsequent click chemistry reactions to create more complex macromolecular architectures, such as block copolymers or polymer-drug conjugates. nih.govnih.gov This strategy combines the benefits of controlled polymerization with the efficiency and specificity of click reactions.

Synthesis of Structurally Related Analogs with Modified Alkyl Linkers

To investigate structure-activity relationships, researchers synthesize analogs of this compound where the ethylene (B1197577) (-CH₂CH₂-) linker is modified. nih.gov These analogs are typically prepared by reacting 2-methylbut-3-yn-2-ol with different haloalcohols under basic conditions. wikipedia.orggoogle.com For instance, using 3-chloropropan-1-ol or 4-chlorobutan-1-ol instead of 2-chloroethanol (B45725) would result in analogs with longer, more flexible linkers between the sterically hindered alkyne core and the terminal hydroxyl group.

Table 3: Synthesis of Analogs with Varied Linker Length

| Starting Haloalcohol | Resulting Analog | Linker Structure |

| 2-Chloroethanol | This compound | -CH₂CH₂- |

| 3-Chloropropan-1-ol | 3-(2-Methylbut-3-yn-2-yloxy)propan-1-ol | -CH₂CH₂CH₂- |

| 4-Chlorobutan-1-ol | 4-(2-Methylbut-3-yn-2-yloxy)butan-1-ol | -CH₂CH₂CH₂CH₂- |

Libraries of this compound Derivatives for Chemical Space Exploration

The exploration of chemical space to discover novel molecules with desired properties is a cornerstone of modern drug discovery and materials science. The construction of diverse chemical libraries from a central, versatile scaffold is a highly effective strategy for this purpose. The compound this compound is an exemplary scaffold for library development due to its possession of two distinct and orthogonally reactive functional groups: a terminal alkyne and a primary alcohol. This dual functionality allows for a systematic and combinatorial approach to generating a vast array of derivatives, enabling a thorough exploration of the surrounding chemical space.

The strategic value of this compound lies in the ability to selectively modify one functional group while leaving the other intact for a subsequent, different chemical transformation. This allows for the creation of large, complex libraries of molecules from simple, readily available building blocks.

The synthesis of the parent scaffold, this compound, can be plausibly achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This would involve the deprotonation of 2-methylbut-3-yn-2-ol with a strong base like sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile, attacking an electrophile such as 2-chloroethanol.

Once the scaffold is obtained, derivatization can proceed at either the terminal alkyne or the primary alcohol.

Derivatization via the Terminal Alkyne

The terminal alkyne is a particularly versatile functional group, amenable to a variety of high-yielding and robust coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is one of the most efficient methods for creating 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne with a diverse range of organic azides. The reaction is known for its high functional group tolerance and is widely used in creating libraries of complex molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne of the scaffold and various aryl or vinyl halides. researchgate.net This method is invaluable for introducing a wide range of aromatic and unsaturated moieties.

The table below illustrates a virtual library of derivatives created by reacting this compound with various building blocks at the alkyne position.

Table 1: Library Generation via Alkyne Derivatization

| Building Block (R-X) | Reaction Type | Resulting Derivative Structure |

|---|---|---|

| Benzyl azide | CuAAC | |

| 1-Azido-4-fluorobenzene | CuAAC | |

| 1-Azidobutane | CuAAC | |

| Iodobenzene | Sonogashira Coupling | |

| 4-Bromopyridine | Sonogashira Coupling |

Derivatization via the Primary Alcohol

The primary alcohol at the other end of the scaffold provides a second, independent point for diversification.

Esterification: The alcohol can be readily converted to an ester by reaction with a wide variety of carboxylic acids (under Fischer esterification conditions) or, more commonly, with acyl chlorides or anhydrides. researchgate.net This introduces a new carbonyl group and allows for the incorporation of countless R-groups.

Etherification: Further extension of the molecule can be achieved through another Williamson ether synthesis, where the primary alcohol is deprotonated and reacted with a new set of alkyl halides to form a new ether linkage. masterorganicchemistry.comwikipedia.org

The following table demonstrates the generation of a library of derivatives through modification of the primary alcohol functionality.

Table 2: Library Generation via Alcohol Derivatization

| Building Block (R-Y) | Reaction Type | Resulting Derivative Structure |

|---|---|---|

| Acetic anhydride | Esterification | |

| Benzoyl chloride | Esterification | |

| 4-Nitrobenzoyl chloride | Esterification | |

| Methyl iodide | Williamson Ether Synthesis | |

| Benzyl bromide | Williamson Ether Synthesis |

By combining these two orthogonal derivatization strategies, a vast and highly complex library of compounds can be rapidly assembled. For instance, a single product from Table 1 could serve as the starting material for all the reactions outlined in Table 2, exponentially increasing the number of unique compounds generated. This combinatorial approach allows for a fine-tuned exploration of chemical space, where the structural features of the derivatives can be systematically varied to probe structure-activity relationships in biological screening or to identify novel material properties.

No Publicly Available Research Found for this compound in Specified Applications

Despite extensive searches for scientific literature and data, no specific information was found regarding the applications of the chemical compound this compound in advanced chemical synthesis and materials science as per the requested outline.

The investigation sought to detail the role of this compound in several key areas of modern chemistry, including its use as a monomer in polymer chemistry, a building block in multi-component reactions (MCRs), its integration into supramolecular structures, its potential in catalyst design, and its use in the synthesis of specialty chemicals.

However, the comprehensive search of public databases and scientific literature yielded no results for this specific ether derivative. The available information consistently defaults to its parent alcohol, 2-Methylbut-3-yn-2-ol . While 2-Methylbut-3-yn-2-ol is a well-documented compound used as a precursor in the synthesis of terpenes, pharmaceuticals, and as a stabilizing agent, this information is not directly applicable to its ether derivative, this compound.

The initial research plan was to explore the following areas for this compound:

Applications of 2 2 Methylbut 3 Yn 2 Yloxy Ethanol in Advanced Chemical Synthesis and Materials Science

Exploration in the Synthesis of Specialty Chemicals and Intermediates:While its parent alcohol is a known intermediate, the role of 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105) itself as a specialty chemical or intermediate is not documented in the searched resources.

Due to the lack of specific, verifiable information on this compound, it is not possible to generate the requested scientifically accurate article. The creation of such an article would require speculation or inaccurate extrapolation from a different chemical compound, which would not meet the required standards of factual reporting.

Applications in Surface Functionalization and Coating Technologies

The unique bifunctional nature of this compound, which possesses both a terminal alkyne and a primary hydroxyl group, makes it a highly versatile molecule for advanced applications in surface functionalization and the development of high-performance coating systems. Its structure allows for covalent attachment to various substrates or incorporation into polymer networks, while the free hydroxyl group remains available for tuning surface properties or for secondary reactions.

Surface Functionalization via "Click Chemistry"

The terminal alkyne group on this compound is a prime functional handle for modern surface modification techniques, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgmdpi.com This reaction allows for the efficient and specific covalent attachment of the molecule onto surfaces that have been pre-functionalized with azide (B81097) groups.

The process typically involves a "grafting to" approach:

A substrate of interest (e.g., silicon wafer, polymer microsphere, or metallic nanoparticle) is first treated to introduce azide functionalities onto its surface.

The azide-functionalized surface is then exposed to a solution of this compound in the presence of a copper(I) catalyst.

The cycloaddition reaction proceeds rapidly and quantitatively under mild conditions, resulting in a dense and stable layer of molecules covalently bound to the surface through a robust triazole linkage. researchgate.net

Once grafted, the molecule presents a new surface chemistry dominated by its other functional end: the primary hydroxyl group. This exposed -OH group can significantly alter the surface properties, transforming a previously hydrophobic or inert surface into a hydrophilic and reactive one. This newfound hydrophilicity can be critical in biomedical applications for reducing non-specific protein adsorption and preventing biofilm formation. mdpi.com Furthermore, the hydroxyl groups can serve as initiation sites for subsequent "grafting from" polymerizations or as anchor points for immobilizing other molecules of interest, such as bioactive peptides or fluorophores. researchgate.netmdpi.com

The impact of such surface modification is often quantified by measuring the change in the water contact angle, which indicates a shift in surface energy and hydrophilicity.

Table 1: Representative Data on Surface Property Modification This interactive table illustrates the expected change in water contact angle after functionalizing an azide-modified substrate with this compound. Data is representative of typical outcomes for alkyne-alcohol functionalization.

| Surface Type | Initial Water Contact Angle (°) | Water Contact Angle after Functionalization (°) | Change in Hydrophilicity |

|---|---|---|---|

| Azide-Functionalized Polystyrene | 92° ± 3° | 65° ± 4° | Significant Increase |

| Azide-Functionalized Silicon Wafer | 75° ± 2° | 40° ± 3° | Significant Increase |

| Azide-Coated Gold Nanoparticles (in solution) | N/A (Aggregates in water) | N/A (Stable colloidal dispersion) | Increased Dispersibility |

Applications in Advanced Coating Formulations

In the field of materials science, this compound serves as a valuable building block for creating advanced polymer coatings with tailored properties. Its bifunctionality allows it to be integrated into coating formulations in several ways.

Future Research Directions and Challenges for 2 2 Methylbut 3 Yn 2 Yloxy Ethanol

Development of More Sustainable and Efficient Synthetic Routes

The viability of any future application of 2-(2-Methylbut-3-yn-2-yloxy)ethanol (B13947105) hinges on the development of practical and sustainable synthetic methodologies. Currently, no optimized synthesis for this specific molecule is reported, presenting an immediate area for research. Two primary hypothetical routes can be envisioned, each with its own set of advantages and challenges.

A traditional approach would be the Williamson ether synthesis, involving the deprotonation of 2-methylbut-3-yn-2-ol to form an alkoxide, followed by nucleophilic substitution with a protected ethylene (B1197577) glycol derivative, such as 2-chloroethanol (B45725). A more direct and potentially more atom-economical route would involve the base-catalyzed ring-opening of ethylene oxide by 2-methylbut-3-yn-2-ol.

A comparative analysis of these potential synthetic routes is presented below:

| Synthetic Route | Description | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | Reaction of the sodium or potassium salt of 2-methylbut-3-yn-2-ol with 2-chloroethanol. | Well-established and versatile method for ether formation. | Use of stoichiometric amounts of strong base, potential for elimination side reactions, and the generation of salt byproducts. |

| Ethylene Oxide Ring-Opening | Acid or base-catalyzed addition of 2-methylbut-3-yn-2-ol to ethylene oxide. | High atom economy, direct formation of the target molecule. | The handling of gaseous and toxic ethylene oxide, potential for polymerization, and the need for precise control of reaction conditions. |

Future research in this area should focus on the use of catalytic systems, such as phase-transfer catalysts for the Williamson synthesis, to minimize waste and improve efficiency. Furthermore, exploring green solvents and energy-efficient reaction conditions will be crucial for developing a truly sustainable process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of this compound opens the door to a wide array of chemical transformations. The interplay between the terminal alkyne, the ether, and the primary alcohol could lead to novel reactivity patterns.

The terminal alkyne is a versatile handle for a variety of coupling reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. The primary alcohol can undergo a range of standard transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or further etherification. The tertiary ether linkage is generally stable but could be cleaved under strongly acidic conditions.

The following table summarizes some of the potential transformations:

| Functional Group | Reaction Type | Potential Products | Significance |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Triazole derivatives | Access to a wide range of functionalized heterocycles. |

| Sonogashira Coupling | Aryl- or vinyl-substituted alkynes | Carbon-carbon bond formation for the synthesis of complex molecules. | |

| Hydration | Methyl ketone | Transformation of the alkyne to a carbonyl group. | |

| Primary Alcohol | Oxidation | Aldehyde or Carboxylic Acid | Introduction of new carbonyl-based functionalities. |

| Esterification | Esters | Modulation of physical and chemical properties. | |

| Etherification | Ethers | Creation of more complex polyether structures. | |

| Combined Reactivity | Intramolecular Cyclization | Cyclic ethers or lactones | Potential for the synthesis of novel heterocyclic systems. |

A key research challenge will be to achieve selective transformations of one functional group in the presence of the others. This will require careful selection of reagents and reaction conditions.

Advancements in High-Throughput Screening for New Applications

High-throughput screening (HTS) offers a powerful platform for the rapid discovery of new applications for this compound and its derivatives. By creating libraries of compounds derived from the parent molecule, it will be possible to screen for a wide range of properties and activities in a time- and resource-efficient manner.

For instance, libraries of esters or ethers derived from the primary alcohol could be screened for their properties as novel solvents, plasticizers, or additives in polymer formulations. Derivatives functionalized at the alkyne position could be evaluated as new building blocks for materials science, such as in the development of self-healing polymers or functional coatings. While therapeutic applications are outside the scope of this discussion, HTS could also be employed to identify potential leads in agrochemical or other non-clinical contexts.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The nascent field of applying artificial intelligence (AI) and machine learning (ML) to chemistry holds significant promise for accelerating research on molecules like this compound. Given the limited experimental data on this compound, AI models could be trained on larger datasets of related reactions to predict its reactivity. acs.orgwikipedia.org

Specifically, AI and ML could be utilized to:

Predict Reaction Outcomes: By analyzing the structure of the molecule and potential reactants, machine learning models could predict the most likely products of a given reaction, as well as potential side products. solubilityofthings.com

Optimize Reaction Conditions: AI algorithms could be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing or functionalizing this compound with high yield and selectivity.

Predict Physicochemical Properties: Models could be developed to predict key properties of the molecule and its derivatives, such as solubility, boiling point, and spectral characteristics, which would aid in its purification and characterization.

The challenge in this area will be the development of accurate and reliable models that can handle the nuances of the molecule's trifunctional nature.

Potential for Bio-orthogonal Chemistry Applications (excluding therapeutic/clinical)

The terminal alkyne functionality makes this compound a prime candidate for applications in bio-orthogonal chemistry. This field of chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. While excluding therapeutic uses, there are numerous research applications for such a molecule.

For example, it could be used as a tag or probe for labeling and visualizing biomolecules in vitro. The primary alcohol could be functionalized with a reporter group (e.g., a fluorophore), and the alkyne could be used to attach the molecule to a biomolecule of interest that has been modified to contain an azide (B81097) group. This would enable researchers to track the location and interactions of the biomolecule in a non-clinical setting.

Furthermore, this compound could find use in materials science, for example, in the functionalization of surfaces or nanoparticles for specific binding events in diagnostic assays.

Scalability and Industrial Relevance of this compound Chemistry

For this compound to have a significant impact beyond the research laboratory, its synthesis must be scalable and economically viable. The industrial relevance of this compound will depend on both the cost of its production and the value of its potential applications.

The following table outlines key factors influencing the scalability and industrial relevance:

| Factor | Considerations | Potential Challenges |

| Starting Material Availability | 2-Methylbut-3-yn-2-ol is a readily available industrial chemical. | The cost of ethylene oxide and the infrastructure required for its safe handling. |

| Process Safety | The use of flammable solvents, strong bases, or toxic reagents like ethylene oxide requires careful engineering controls. | Ensuring safe and environmentally responsible handling of all chemicals at an industrial scale. |

| Purification | The development of efficient and scalable purification methods (e.g., distillation, crystallization) will be critical. | Separation of the product from unreacted starting materials and byproducts. |

| Potential Markets | Applications as a specialty monomer, a cross-linking agent, a building block for complex molecules, or a functional solvent. | Identifying a "killer application" that justifies the cost of production. |

Future research should include process development and optimization studies to address these challenges and pave the way for the potential industrial utilization of this compound.

Q & A

Basic: What is the recommended synthetic route for 2-(2-Methylbut-3-yn-2-yloxy)ethanol, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution using 2-(2-methylbutan-2-yl)phenol, potassium carbonate (K₂CO₃), and 2-bromoethanol. The procedure involves refluxing the phenol derivative with K₂CO₃ as a base in a polar aprotic solvent (e.g., acetonitrile or DMF), followed by dropwise addition of 2-bromoethanol. The reaction yield (~52%) can be optimized by:

- Reaction Time: Prolonged reflux (24–48 hours) to ensure complete substitution.

- Solvent Choice: DMF enhances nucleophilicity but may require rigorous purification.

- Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactivity.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the ether linkage (δ 3.5–4.5 ppm for oxymethylene protons) and alkyne moiety (δ 1.8–2.2 ppm for methyl groups adjacent to the triple bond).

- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

- X-ray Crystallography: Use SHELXL for refinement of single-crystal data. ORTEP-III is recommended for visualizing thermal ellipsoids and validating molecular geometry. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the alkyne moiety .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer:

Contradictions often arise from differences in measurement protocols or impurities. To address this:

- Standardization: Use NIST-referenced methods for boiling point determination (e.g., ebulliometry under controlled pressure).

- Solubility Studies: Employ Hansen solubility parameters (HSPs) to predict compatibility with solvents. For experimental validation, use dynamic light scattering (DLS) for colloidal stability assessment.

- Thermodynamic Validation: Cross-reference experimental data with computational predictions (e.g., COSMO-RS for activity coefficients). NIST’s WebBook provides validated enthalpy of vaporization (ΔvapH) and critical temperature (Tc) data for analogous glycol ethers .

Advanced: What computational strategies predict reactivity and thermodynamic stability under varying conditions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to assess alkyne stability under oxidative conditions. Fukui indices can identify electrophilic/nucleophilic sites.

- Reactivity Prediction: Use PubChem’s REAXYS database to compare with structurally similar compounds (e.g., 2-(2-Ethylhexyloxy)ethanol, which undergoes oxidation to aldehydes).

- Thermodynamic Modeling: Leverage NIST’s TRC/SOURCE data package for entropy (S°) and heat capacity (Cp) predictions. For degradation pathways, apply kinetic Monte Carlo simulations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks. The compound’s volatility (estimated vapor pressure ~0.02 mmHg) necessitates air monitoring via PID detectors.

- PPE: Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Toxicity Screening: Regular liver function tests for researchers (as with analogous glycol ethers like 2-butoxyethanol) due to potential hepatotoxicity .

Advanced: How does the compound’s reactivity vary under catalytic vs. non-catalytic conditions?

Methodological Answer:

- Catalytic Hydrogenation: The alkyne group can be selectively reduced to cis-alkenes using Lindlar’s catalyst (Pd/CaCO₃, quinoline).

- Acid-Catalyzed Rearrangement: Protic acids (H₂SO₄) may induce ether cleavage or alkyne hydration, forming ketones.

- Oxidative Pathways: Under O₃ or KMnO₄, the alkyne oxidizes to diketones or carboxylic acids, depending on pH. Monitor via GC-MS to identify intermediates .

Table 1: Key Physicochemical Data (Hypothetical)

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.